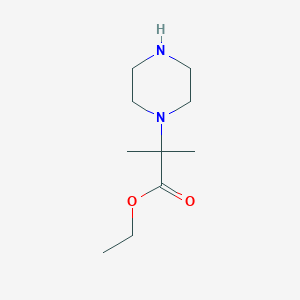

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate

説明

特性

分子式 |

C10H20N2O2 |

|---|---|

分子量 |

200.28 g/mol |

IUPAC名 |

ethyl 2-methyl-2-piperazin-1-ylpropanoate |

InChI |

InChI=1S/C10H20N2O2/c1-4-14-9(13)10(2,3)12-7-5-11-6-8-12/h11H,4-8H2,1-3H3 |

InChIキー |

CNWIQDKSJFCEOU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)(C)N1CCNCC1 |

製品の起源 |

United States |

準備方法

Aza-Michael Addition Route

- Principle: Piperazine undergoes aza-Michael addition to an α,β-unsaturated ester such as ethyl methacrylate.

- Reaction Conditions: Mild heating in ethanol or other polar solvents; sometimes catalyzed by bases or acids to enhance nucleophilicity.

- Outcome: Formation of ethyl 2-methyl-2-(piperazin-1-yl)propanoate via 1,4-addition of the piperazine nitrogen to the double bond.

- Advantages: Straightforward, high atom economy, and fewer steps.

- Limitations: Requires control to avoid over-alkylation or polymerization.

Nucleophilic Substitution on Halogenated Precursors

- Starting Material: Ethyl 2-methyl-2-halo-propanoate (e.g., bromide or chloride derivatives).

- Reaction: Piperazine displaces the halogen in an SN2 reaction.

- Conditions: Typically carried out in polar aprotic solvents like DMF or NMP, at moderate temperatures.

- Considerations: The steric hindrance at the 2-position can affect reaction rate; excess piperazine may be used to drive the reaction.

- Purification: Standard extraction and chromatographic methods.

Reduction and Functional Group Transformation Routes

- In some synthetic schemes, ethyl 2-methyl-2-(piperazin-1-yl)propanoate is prepared by reduction of intermediate esters or amides followed by functional group interconversions.

- For example, lithium aluminum hydride (LiAlH4) reduction of ethyl 2-methyl-2-(piperazin-1-yl)propanoate precursors can be employed to obtain alcohol intermediates, which are then converted to the target compound via esterification or substitution steps.

- This method is more complex but useful for derivatives or when starting from protected intermediates.

Detailed Reaction Data and Comparative Table

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aza-Michael Addition | Piperazine + ethyl methacrylate | Ethanol, mild heat | 70–85 | Simple, high atom economy | Possible side reactions |

| Nucleophilic Substitution | Piperazine + ethyl 2-methyl-2-halopropanoate | DMF/NMP, moderate temp | 60–80 | Direct substitution | Steric hindrance, requires halide |

| Reduction and Functionalization | Protected intermediates + LiAlH4 | Dry ether, room temp | 75–79 | Versatile for derivatives | Multi-step, sensitive reagents |

Research Findings and Mechanistic Insights

- The aza-Michael addition is favored due to the nucleophilicity of the secondary amine in piperazine and the electrophilicity of the α,β-unsaturated ester double bond. The reaction proceeds via conjugate addition, forming a stable β-amino ester.

- Nucleophilic substitution at the 2-position is sterically hindered but feasible with activated halides and polar aprotic solvents, which stabilize the transition state.

- Protective groups on piperazine nitrogen atoms (e.g., silyl groups) have been used to improve selectivity in multi-step syntheses, as documented in patent CN104211725A, where silyl protection aids in selective functionalization.

- Continuous flow synthesis techniques have been explored industrially to optimize reaction conditions such as temperature and pressure, enhancing yield and purity.

- Lithium aluminum hydride reduction is a classical method to convert esters to alcohols, which can be further manipulated to introduce the piperazine moiety or modify the ester group.

Summary of Key Patents and Literature

- Patent CN104211725A describes silyl-protected nitrogen heterocycles and their preparation, relevant for protecting piperazine nitrogens during synthesis.

- Research article from Royal Society Open Science details transformations involving piperazine derivatives and reduction steps using LiAlH4.

- Pharmaceutical chemistry studies highlight the importance of controlling reaction conditions and protecting groups to achieve high-purity piperazine-containing esters.

化学反応の分析

Types of Reactions

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-2-(piperazin-1-yl)propanoic acid.

Reduction: Formation of 2-methyl-2-(piperazin-1-yl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antiproliferative and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of ethyl 2-methyl-2-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in various biochemical processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester

- Molecular Formula : C₁₆H₂₂ClN₂O₂

- Molecular Weight : 316.81 g/mol

- Key Features : A 4-chlorophenyl group on the piperazine ring increases steric bulk and electronic effects. This modification is common in antipsychotic agents (e.g., aripiprazole analogs) to enhance receptor affinity .

- Synthesis: Achieved via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate

- Molecular Formula : C₁₆H₂₃N₂O₃

- Molecular Weight : 291.37 g/mol

MK47 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone)

Ester Group Modifications

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride

Functional Group Replacements

Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Key Features : The hydrazone moiety replaces the piperazine ring, enabling applications in agrochemicals (e.g., as a herbicide intermediate) rather than pharmaceuticals .

Ethyl 2-methyl-2-(methyltellanyl)propanoate

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : N-alkylation is a versatile method for piperazine derivatives, enabling the introduction of aryl (e.g., chlorophenyl, methoxyphenyl) or fluorinated groups to tune bioactivity .

- Ester Group Impact : Ethyl esters generally improve lipophilicity but may reduce solubility, whereas methyl esters and salt forms (e.g., dihydrochloride) prioritize solubility for experimental use .

生物活性

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₁₈N₂O₂

Molecular Weight: 186.25 g/mol

CAS Number: 1182949-28-5

Research indicates that Ethyl 2-methyl-2-(piperazin-1-yl)propanoate may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound appears to inhibit specific enzymes involved in cell proliferation, which contributes to its potential anticancer properties.

- Receptor Binding: It may bind to various molecular targets, modulating enzyme activities or receptor functions, which enhances its therapeutic potential .

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various pathogens, suggesting its utility in treating infections .

Antimicrobial Activity

Ethyl 2-methyl-2-(piperazin-1-yl)propanoate has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative organisms. The following table summarizes some of the key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Moderate |

| Escherichia coli | 16 μg/mL | Strong |

| Candida albicans | 64 μg/mL | Weak |

These results indicate that while the compound exhibits some antimicrobial activity, further optimization may be necessary to enhance its efficacy against certain pathogens.

Anticancer Activity

The anticancer potential of Ethyl 2-methyl-2-(piperazin-1-yl)propanoate has also been explored. In vitro studies have shown that it can inhibit the growth of cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition. Notably, the compound's mechanism may involve the modulation of pathways critical for cell survival and proliferation.

Case Studies

-

Study on Anticancer Properties:

A recent study highlighted the compound's role as a potential therapeutic agent in treating MTAP-deleted cancer cells. It exhibited synthetic lethality when combined with PRMT5 inhibitors, indicating a promising avenue for targeted cancer therapy . -

Antimicrobial Evaluation:

Another investigation focused on the compound's activity against Chlamydia species, where it demonstrated significant efficacy compared to standard treatments. The study concluded that modifications in the piperazine moiety could enhance selectivity and potency against chlamydial infections .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-methyl-2-(piperazin-1-yl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, esterification of 2-methyl-2-(piperazin-1-yl)propanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions is a common route . Optimize yields by controlling stoichiometry (e.g., excess ethanol), reaction time (6–12 hours), and temperature (70–80°C). Monitor progress via TLC or HPLC to avoid over-esterification. Impurities such as unreacted acid or diastereomers may require column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for purification .

Q. How can researchers confirm the structural integrity and purity of Ethyl 2-methyl-2-(piperazin-1-yl)propanoate?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Confirm the piperazine ring (δ 2.5–3.0 ppm for N–CH₂ protons) and ester group (δ 4.1–4.3 ppm for –OCH₂CH₃) .

- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 200.28 (M+H⁺) and fragmentation patterns consistent with piperazine cleavage .

- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What solvent systems are compatible with this compound for biological assays?

Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (final DMSO ≤1% to avoid cytotoxicity). Note: Precipitation in aqueous media may occur due to the hydrophobic piperazine moiety; use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) to enhance solubility .

Advanced Research Questions

Q. How does the stereochemistry of Ethyl 2-methyl-2-(piperazin-1-yl)propanoate influence its biological activity?

Methodological Answer: The compound’s quaternary carbon (C2) may lead to diastereomerism. To investigate:

- Chiral Chromatography : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min) .

- Biological Testing : Compare IC₅₀ values of isolated enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives). Contradictory activity data between enantiomers may explain variability in prior studies .

Q. What strategies resolve contradictory data on the compound’s stability under physiological conditions?

Methodological Answer: Conflicting reports on stability may arise from pH-dependent degradation. Conduct accelerated stability studies:

- pH-Variation Tests : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Hydrolysis Pathways : Ester hydrolysis to 2-methyl-2-(piperazin-1-yl)propanoic acid is likely under alkaline conditions (pH >8). Stabilize formulations using enteric coatings or lyophilization .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with:

Q. What analytical methods differentiate this compound from structurally similar piperazine derivatives?

Methodological Answer:

- FT-IR Spectroscopy : Unique C=O stretch (~1740 cm⁻¹) distinguishes the ester from amide analogs .

- X-ray Crystallography : Resolve crystal packing differences (e.g., piperazine ring conformation) compared to analogs like Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate .

Contradiction Analysis and Experimental Design

Q. How to address discrepancies in reported solubility data for this compound?

Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. Characterize batches via:

Q. What experimental controls are critical when evaluating its antimicrobial activity against Gram-negative bacteria?

Methodological Answer:

- Efflux Pump Inhibition : Include controls with phenylalanine-arginine β-naphthylamide (PAβN) to assess intrinsic activity vs. efflux-mediated resistance .

- Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify outer membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。